molecular formula C13H16N2O B1404319 4-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole CAS No. 1337882-39-9

4-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

Cat. No. B1404319
M. Wt: 216.28 g/mol
InChI Key: NFQGNKFSJAISFQ-UHFFFAOYSA-N
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Description

The compound “4-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole” is a derivative of indazole, which is a type of heterocyclic aromatic organic compound. The indazole ring structure is a part of many therapeutic drugs due to its bioactive properties .


Molecular Structure Analysis

The molecular structure of this compound would consist of an indazole ring substituted at the 1-position with a tetrahydropyran ring and a methyl group at the 4-position. Indazole is a bicyclic compound, consisting of two nitrogen atoms in a five-membered ring fused to a benzene ring .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the indazole and tetrahydropyran rings. The indazole ring, being an aromatic system, might undergo electrophilic substitution reactions. The tetrahydropyran ring could potentially undergo reactions at the ether oxygen .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. As an organic compound, it would likely be insoluble in water but soluble in organic solvents. The presence of the aromatic indazole ring might contribute to its stability .

Scientific Research Applications

Asymmetric Allylic Alkylation

Research indicates that compounds structurally related to 4-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole are used in the synthesis of optically active pyrazole ligands. These ligands, in turn, are applied in asymmetric allylic alkylation reactions with palladium. This process is crucial for achieving high enantiomeric excess (ee) values in chemical reactions, an important aspect in creating chiral molecules for various applications (Bovens, Togni, & Venanzi, 1993).

Synthesis and Biological Activity

Indazole derivatives, closely related to 4-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole, have been synthesized and shown to exhibit inhibitory activity against HMG-CoA reductase in rat liver. This suggests their potential use in the development of new hypolipemic agents, which could have significant implications for the treatment of cholesterol-related disorders (Kim & Jahng, 1995).

Microwave-Assisted Synthesis and Antioxidant Properties

A study demonstrates the use of microwave irradiation for the efficient synthesis of tetrahydroindazoles, related to 4-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole. The process offers improved yields and shorter reaction times. Furthermore, the synthesized compounds exhibited notable in vitro antioxidant activity, highlighting their potential therapeutic applications (Polo et al., 2016).

Safety And Hazards

As with any chemical compound, handling “4-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole” would require appropriate safety precautions. Without specific information, it’s hard to comment on the exact safety and hazards associated with this compound .

Future Directions

Future research on this compound could involve exploring its potential biological activities, given that many indazole derivatives are bioactive. Studies could also focus on developing efficient synthetic routes for this compound .

properties

IUPAC Name

4-methyl-1-(oxan-2-yl)indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c1-10-5-4-6-12-11(10)9-14-15(12)13-7-2-3-8-16-13/h4-6,9,13H,2-3,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFQGNKFSJAISFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=NN(C2=CC=C1)C3CCCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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